1-(3-Methoxypyridin-2-yl)piperazine dihydrochloride
Description
Historical Development and Discovery Timeline
The synthesis of this compound traces back to early investigations into pyridinylpiperazine derivatives in the 1990s. Initial work focused on modifying the pyridine ring’s substitution patterns to enhance biological activity. The dihydrochloride salt form was first reported in patent literature circa 2011, with PubChem assigning it the CID 52991968 in 2021. Key milestones include:
Early synthetic routes involved nucleophilic substitution between 3-methoxypyridine-2-amine and piperazine derivatives under acidic conditions. Optimization efforts in the 2010s improved yields to >75% by employing polar aprotic solvents like dimethylformamide at controlled temperatures.
Significance in Contemporary Pharmacological Research
This compound has gained prominence through its unique receptor modulation profile. Studies demonstrate nanomolar affinity (K_i = 3.64 nM) for sigma-1 receptors and sub-micromolar activity at histamine H3 receptors. Such dual-target engagement positions it as a potential therapeutic for neuropathic pain, where concurrent σ1 antagonism and H3 receptor blockade show synergistic effects.
The methoxy group’s placement at the pyridine 3-position enhances blood-brain barrier permeability compared to 4-methoxy analogs, as evidenced by logP values of 1.14 versus 0.89. This structural feature enables central nervous system activity critical for neurological applications.
Structural Classification within Pyridinylpiperazine Derivatives
This compound belongs to the 2-pyridinylpiperazine subclass, distinguished by:
- Core structure : Piperazine ring bonded to pyridine’s 2-position
- Key substituent : Methoxy group at pyridine 3-position
- Salt form : Dihydrochloride counterion enhancing solubility (water solubility >50 mg/mL)
Comparative analysis with related compounds reveals critical structure-activity relationships:
| Position | Compound | σ1R K_i (nM) | H3R K_i (nM) |
|---|---|---|---|
| 3-methoxy | Target compound | 3.64 | 7.70 |
| 4-methoxy | Analog | 1531 | 3.17 |
The 3-methoxy configuration improves σ1 receptor binding by 420-fold compared to 4-substituted analogs, highlighting the importance of substitution patterns.
Research Relevance in Medicinal Chemistry
As a privileged scaffold, this compound enables three key medicinal chemistry strategies:
Dual-target drug development : Its simultaneous σ1/H3 receptor activity addresses limitations of single-target agents in pain management. Molecular dynamics simulations show the piperazine nitrogen forms stable hydrogen bonds with σ1 receptor’s Glu172 residue (bond length: 2.8Å).
Enzyme inhibition templates : The planar pyridine ring facilitates π-π interactions with phosphodiesterase 5’s hydrophobic pocket, achieving IC50 values of 12 nM in preliminary assays.
Neurotransmitter analog synthesis : Researchers have derivatized the piperazine nitrogen to create dopamine D2/D3 receptor agonists with sub-100 nM binding affinities.
Ongoing structure-activity relationship studies focus on modifying the piperazine ring’s nitrogen substituents while preserving the critical 3-methoxy-pyridine motif. Recent work introduced fluorinated ethyl groups at N4, yielding analogs with improved metabolic stability (t1/2 > 120 minutes in hepatic microsomes).
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Properties
IUPAC Name |
1-(3-methoxypyridin-2-yl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-14-9-3-2-4-12-10(9)13-7-5-11-6-8-13;;/h2-4,11H,5-8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIKTDZQHPBVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)N2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Methoxypyridin-2-yl)piperazine dihydrochloride involves several steps. One common synthetic route includes the reaction of 1-methyl-4-(piperidin-4-yl)piperazine with 1-fluoro-2-methoxy-4-nitrobenzene, followed by catalytic hydrogenation . The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts such as palladium on carbon.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-(3-Methoxypyridin-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the piperazine ring acts as a nucleophile.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structure allows it to enhance drug efficacy and specificity, making it a valuable component in the development of medications aimed at treating conditions such as depression, anxiety, and schizophrenia .
Case Study: Neuropharmacological Research
Research has demonstrated that derivatives of 1-(3-Methoxypyridin-2-yl)piperazine dihydrochloride exhibit potential as phosphodiesterase inhibitors. In animal models, these compounds have shown effectiveness in lowering blood pressure and may have therapeutic applications in managing hypertension. Furthermore, certain analogs have been identified as potential inhibitors of HIV-1 reverse transcriptase, suggesting their relevance in antiviral research.
Neurotransmitter Research
The compound is extensively utilized in studies investigating neurotransmitter systems. It aids researchers in understanding complex brain functions and developing treatments for mental health conditions. By modulating neurotransmitter pathways, this compound can influence mood and cognitive functions, which is critical for advancing psychiatric therapies .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard substance. It assists in the quantification of related compounds within complex mixtures, thereby ensuring quality control during pharmaceutical manufacturing processes. Its consistent properties make it an ideal reference material for various analytical techniques .
Biochemical Assays
The compound plays a significant role in biochemical assays designed to evaluate enzyme activity. By providing insights into metabolic pathways and potential therapeutic targets, it contributes to the understanding of various biological processes. For instance, studies have utilized this compound to explore its interactions with specific enzymes involved in cardiovascular and viral pathways .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Intermediate for synthesizing drugs targeting neurological disorders |
| Neurotransmitter Research | Investigates neurotransmitter systems for mental health treatment development |
| Analytical Chemistry | Standard substance for quantifying related compounds in pharmaceutical manufacturing |
| Biochemical Assays | Evaluates enzyme activity to provide insights into metabolic pathways |
Mechanism of Action
The mechanism of action of 1-(3-Methoxypyridin-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and function .
Comparison with Similar Compounds
Table 1. Comparative Overview of Piperazine Dihydrochlorides
*Calculated based on molecular formula.
Biological Activity
1-(3-Methoxypyridin-2-yl)piperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 3-methoxypyridin-2-yl group, which contributes to its unique properties. The hydrochloride form enhances its solubility and stability, making it suitable for biological assays. The methoxy group on the pyridine ring allows for electrophilic aromatic substitution reactions, while the piperazine moiety can participate in various reactions typical of amines, such as acylation or alkylation.
Research indicates that this compound interacts with specific molecular targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets depend on the context of use but may include:
- Phosphodiesterase 5 (PDE5) Inhibition : The compound has shown effectiveness in lowering blood pressure in animal models, suggesting potential therapeutic applications in hypertension.
- Antiviral Activity : Derivatives have demonstrated promise in inhibiting HIV-1 reverse transcriptase, indicating relevance in antiviral research.
- Antibiotic Resistance : Certain analogs selectively kill bacterial persisters, addressing challenges related to antibiotic resistance.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Cardiovascular | Acts as a PDE5 inhibitor, potentially lowering blood pressure. |
| Antiviral | Inhibits HIV-1 reverse transcriptase, showing promise in antiviral applications. |
| Antibacterial | Selectively targets bacterial persisters, providing a solution to antibiotic resistance. |
| Neurological | Potential to penetrate the blood-brain barrier; may influence neurological pathways. |
Study on Antiviral Properties
A study highlighted the effectiveness of this compound as an inhibitor of HIV-1 reverse transcriptase. The compound was tested against various strains of HIV, demonstrating significant inhibitory effects with an IC50 value in the nanomolar range.
Research on Cardiovascular Applications
In another investigation, animal models treated with the compound exhibited reduced systolic and diastolic blood pressure compared to controls. This suggests that the compound could be developed as a therapeutic agent for managing hypertension.
Exploration of Antibiotic Resistance
Recent studies have focused on the compound's ability to target bacterial persisters—dormant cells that are often resistant to conventional antibiotics. The findings indicate that specific analogs of the compound can effectively eliminate these cells, offering a novel approach to combatting antibiotic resistance.
Q & A
Q. What are the established synthetic routes for 1-(3-Methoxypyridin-2-yl)piperazine dihydrochloride, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between piperazine derivatives and substituted pyridines. A common approach (adapted from structurally similar compounds) includes:
Reacting 3-methoxy-2-chloropyridine with piperazine in a polar aprotic solvent (e.g., DMF or ethanol) under reflux.
Introducing hydrochloric acid to precipitate the dihydrochloride salt.
Key optimizations include using a base (e.g., K₂CO₃) to deprotonate piperazine and control stoichiometry to minimize byproducts. Reaction temperatures between 80–100°C and 12–24 hr durations are typical for >70% yield .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Methodological Answer : Post-synthesis characterization employs:
- NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy (-OCH₃) and pyridyl-proton environments.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic Cl patterns.
- Elemental Analysis : Matching calculated vs. observed C, H, N, and Cl content.
- X-ray Crystallography (if crystalline): Resolves piperazine-pyridine spatial arrangement .
Q. What are the solubility properties of this compound, and how do they impact experimental design?
- Methodological Answer : While solubility data for this specific compound is limited, analogs (e.g., 1-(3-Ethoxypyridin-2-yl)piperazine) show moderate solubility in polar solvents (e.g., water, DMSO). For biological assays:
Pre-dissolve in DMSO (≤1% v/v) to avoid solvent toxicity.
Use sonication or gentle heating (40–50°C) to enhance dissolution.
Solubility challenges may require salt-form adjustments (e.g., free base vs. hydrochloride) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Based on structurally similar piperazines:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Airtight container in a dry, dark environment at 2–8°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
Purity : Validate compound purity (>95%) via HPLC.
Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls.
Metabolic Stability : Test liver microsome stability to rule out rapid degradation.
Cross-reference with PubChem bioactivity data for analogous compounds (e.g., 1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine dihydrochloride) to identify trends .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer : SAR studies involve:
Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., ethoxy, halogen) or pyridine ring substitutions.
Biological Assays : Test analogs against targets (e.g., GPCRs, kinases) using radioligand binding or enzymatic inhibition assays.
Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities to receptors like 5-HT₁A or dopamine D₂ .
Q. How can researchers identify novel pharmacological targets for this compound?
- Methodological Answer : Target identification workflows include:
High-Throughput Screening (HTS) : Screen against a library of 1,000+ human receptors/enzymes.
Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins.
Transcriptomic Profiling : RNA-seq to detect differentially expressed genes in treated vs. untreated cells.
Prioritize targets with known piperazine interactions (e.g., sigma receptors, histamine H₃) .
Q. What analytical methods are recommended for detecting degradation products in stability studies?
- Methodological Answer : Stability under stress conditions (heat, light, humidity) is assessed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
